Cas no 434-45-7 (2,2,2-Trifluoroacetophenone)

2,2,2-Trifluoroacetophenone structure
2,2,2-Trifluoroacetophenone structure
商品名:2,2,2-Trifluoroacetophenone
CAS番号:434-45-7
MF:C8H5F3O
メガワット:174.1199
MDL:MFCD00000420
CID:37376
PubChem ID:24846784

2,2,2-Trifluoroacetophenone 化学的及び物理的性質

名前と識別子

    • Alpha,Alpha,Alpha-Trifluoroacetophenone
    • 2,2,2-Trifluoro-1-phenylethanone
    • Phenyl trifluoromethyl ketone~2,2,2-Trifluoroacetophenone
    • 2,2,2-trifluoro acetophenone
    • 2,2,2-trifluoro-1-phenylethanon
    • 2,2,2-Trifluoroaceto
    • Trifluoroacetophenone
    • 2,2,2-Trifluoro-1-phenyl-ethanone
    • 2,2,2-trifluroacetophenone
    • A,A,A-TRIFLUOROACETOPHENONE
    • PHENYL TRIFLUOROMETHYL KETONE
    • TRIFLUOROACETYLBENZENE
    • trifluoromethylphenyl ketone
    • 2,2,2-Trifluoroacetophenone
    • 2,2,2-trifluoro-1-phenylethan-1-one
    • Trifluoromethyl phenyl ketone
    • Ethanone, 2,2,2-trifluoro-1-phenyl-
    • 1,1,1-Trifluoroacetophenone
    • 2'2'2'-Trifluoroacetophenone
    • 6T7L1UPY09
    • Acetophenone, 2,2,2-trifluoro-
    • KZJRKRQSDZGHEC-UHFFFAOYSA-N
    • C8H5F3O
    • alpha,alpha,alpha-Tri
    • NS00043356
    • AMY8875
    • UNII-6T7L1UPY09
    • .alpha.,.alpha.,.alpha.-Trifluoroacetophenone
    • DTXSID6059992
    • CHEMBL293277
    • F16442
    • FT-0622080
    • (Trifluoroacetyl)benzene
    • A934241
    • CS-0031430
    • InChI=1/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5
    • .alpha.,.alpha.-Trifluoroacetophenone
    • 434-45-7
    • AKOS005254512
    • W-106226
    • 2,2,2-Trifluoroacetophenone, 99%
    • Ethanone,2,2-trifluoro-1-phenyl-
    • NSC42752
    • NSC 42752
    • 2,2,2-Trifluoroacetophenone, 98%
    • F0001-1195
    • SCHEMBL33083
    • phenyltrifluoromethylketone
    • Z649458352
    • .omega.,.omega.,.omega.-Trifluoroacetophenone
    • MFCD00000420
    • trifluoromethylphenylketone
    • 1,1-Trifluoroacetophenone
    • EN300-51325
    • Q27265490
    • T0848
    • 2,2-Trifluoro-1-phenylethanone
    • EINECS 207-103-1
    • 2,2-Trifluoroacetophenone
    • BDBM50163190
    • Acetophenone,2,2-trifluoro-
    • NSC-42752
    • 2,2,2-TRIFLUORO-1-PHENYL-1-ETHANONE
    • acetophenone, alpha-alpha-alpha-trifluoro-
    • 234-45-7
    • DB-391882
    • STL444353
    • MDL: MFCD00000420
    • インチ: 1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
    • InChIKey: KZJRKRQSDZGHEC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(F)F
    • BRN: 1866286

計算された属性

  • せいみつぶんしりょう: 174.02900
  • どういたいしつりょう: 174.029249
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.24 g/mL at 25 °C(lit.)
  • ゆうかいてん: -40 ºC
  • ふってん: 165-166 °C(lit.)
    46-48 °C/14 mmHg(lit.)
  • フラッシュポイント: 華氏温度:105.8°f
    摂氏度:41°c
  • 屈折率: n20/D 1.458(lit.)
  • すいようせい: ほとんど溶けない
  • PSA: 17.07000
  • LogP: 2.43160
  • ようかいせい: 使用できません

2,2,2-Trifluoroacetophenone セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 1224 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S26-S36-S37/39-S16
  • 危険物標識: Xi
  • 包装グループ:III
  • リスク用語:R10; R36/37/38
  • セキュリティ用語:3
  • 包装等級:III
  • ちょぞうじょうけん:かねんりょういき
  • 危険レベル:3
  • TSCA:T

2,2,2-Trifluoroacetophenone 税関データ

  • 税関コード:29147090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2,2,2-Trifluoroacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-51325-0.1g
2,2,2-trifluoro-1-phenylethan-1-one
434-45-7 95.0%
0.1g
$19.0 2025-03-21
Oakwood
001244-5g
2,2,2-Trifluoroacetophenone
434-45-7 98%
5g
$41.00 2024-07-19
Oakwood
001244-100g
2,2,2-Trifluoroacetophenone
434-45-7 98%
100g
$353.00 2024-07-19
TRC
T786450-5g
2,2,2-Trifluoroacetophenone
434-45-7
5g
$ 57.00 2023-09-05
TRC
T786450-10g
2,2,2-Trifluoroacetophenone
434-45-7
10g
$ 81.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819104-100g
2,2,2-Trifluoroacetophenone
434-45-7 99%
100g
1,878.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
107840-5G
2,2,2-Trifluoroacetophenone
434-45-7
5g
¥437.34 2023-12-10
Enamine
EN300-51325-10.0g
2,2,2-trifluoro-1-phenylethan-1-one
434-45-7 95.0%
10.0g
$71.0 2025-03-21
Fluorochem
001244-25g
2,2,2-Trifluoroacetophenone
434-45-7 99%
25g
£33.00 2022-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T106660-25g
2,2,2-Trifluoroacetophenone
434-45-7 ≥98.0%(GC)
25g
¥428.90 2023-09-01

2,2,2-Trifluoroacetophenone 合成方法

2,2,2-Trifluoroacetophenone 関連文献

2,2,2-Trifluoroacetophenoneに関する追加情報

Introduction to 2,2,2-Trifluoroacetophenone (CAS No: 434-45-7)

2,2,2-Trifluoroacetophenone, with the chemical formula C8H5F3O, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 434-45-7, is a versatile intermediate with applications ranging from agrochemicals to fine chemical synthesis. Its unique structural features, particularly the presence of three fluorine atoms on the acetophenone backbone, contribute to its reactivity and make it a valuable building block in the development of novel molecules.

The significance of 2,2,2-Trifluoroacetophenone lies in its ability to serve as a precursor for various pharmacologically active compounds. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of bioactive molecules with enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atoms in its structure not only influence the electronic properties of the molecule but also contribute to its lipophilicity, making it an attractive candidate for drug design.

In recent years, researchers have explored the use of 2,2,2-Trifluoroacetophenone in the development of fluorinated heterocycles, which are known for their broad spectrum of biological activities. For instance, studies have demonstrated its utility in constructing thiazole and pyridine derivatives that exhibit potent antimicrobial and anti-inflammatory properties. The incorporation of fluorine into these heterocyclic systems often enhances their binding affinity to biological targets, leading to more effective therapeutic agents.

The synthetic methodologies involving 2,2,2-Trifluoroacetophenone have also seen considerable innovation. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated coupling reactions, have been widely employed to functionalize this compound. These techniques allow for the introduction of diverse substituents at specific positions on the aromatic ring or the acetophenone moiety, enabling the tailored synthesis of complex molecular architectures.

One notable application of 2,2,2-Trifluoroacetophenone is in the production of liquid crystals and display materials. The presence of fluorine atoms imparts unique mesogenic properties to the molecules derived from this compound, making them suitable for use in advanced electronic displays and optical devices. The ability to fine-tune these properties through structural modifications has opened up new avenues for research in materials science.

The role of 2,2,2-Trifluoroacetophenone in polymer chemistry cannot be overstated either. Its incorporation into polymer backbones can lead to materials with improved thermal stability and mechanical strength. Fluorinated polymers derived from this compound are finding applications in high-performance coatings and adhesives where such properties are critical.

In conclusion, 2,2,2-Trifluoroacetophenone (CAS No: 434-45-7) is a multifaceted compound with a wide range of applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool in organic synthesis and pharmaceutical development. As research continues to uncover new uses for this compound, its importance is likely to grow even further.

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